molecular formula C9H9N3OS B14605114 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- CAS No. 59994-99-9

1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-

Cat. No.: B14605114
CAS No.: 59994-99-9
M. Wt: 207.25 g/mol
InChI Key: FURYNRFFWASKSM-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)-: is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods: Industrial production methods for thiadiazole derivatives often involve microwave-assisted synthesis. This method significantly reduces reaction times and increases yields compared to conventional heating methods. For instance, the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation has been shown to be efficient and convenient .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects . Additionally, thiadiazole compounds can modulate the GABAA pathway, preventing neurons from firing excessively and exhibiting anticonvulsant activity .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Thiadiazol-5-amine, N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other thiadiazole derivatives.

Properties

CAS No.

59994-99-9

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)thiadiazol-5-amine

InChI

InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)11-9-6-10-12-14-9/h2-6,11H,1H3

InChI Key

FURYNRFFWASKSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=NS2

Origin of Product

United States

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